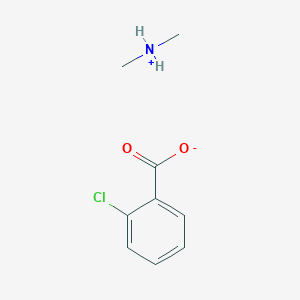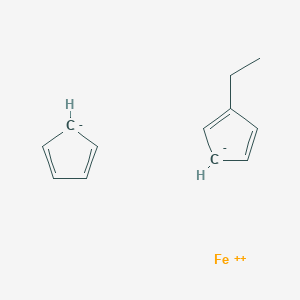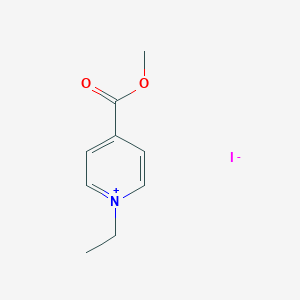
Tris(cyclopentadienyl)lanthanum(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(cyclopentadienyl)lanthanum(III) is a coordination compound containing a tris-cyclopentadienyl ligand and a lanthanum(III) center. This compound is of interest to scientists due to its unique properties and its potential applications in various areas.
Applications De Recherche Scientifique
Structure and Dynamics : A study on the crystal structures of tris(η5-cyclopentadienyl)lanthanides revealed insights into the dynamics and bonding situation of the cyclopentadienyl (Cp) ligands. This research is significant for understanding the reactive properties of such complexes (Baisch et al., 2006).
Interaction with Biomolecules : Research into the lanthanide complex tris(1,10-phenanthroline)tris(thiocyanato-κN)lanthanum(III) (KP772) found it to be a promising anticancer drug candidate, demonstrating its ability to overcome resistance to established chemotherapeutics (Biba et al., 2009).
Materials Science Applications : Organolanthanide complexes, such as substituted tris(cyclopentadienyl)lanthanide complexes, have been shown to be useful in materials science, particularly in doping of III-V semiconductors and as precursors for the deposition of lanthanide oxide thin films (Gun’ko & Edelmann, 1997).
Homogeneous Catalysis : Tris[N,N-bis(trimethylsilyl)amide]lanthanum (LaNTMS) has been identified as an efficient and selective homogeneous catalyst for the deoxygenative reduction of tertiary and secondary amides, highlighting the versatility of lanthanide complexes in catalysis (Barger et al., 2020).
Photophysical Properties : Lanthanum(III) complexes containing η2-pyrazolate and η2-1,2,4-triazolate ligands have been studied for their unique coordination geometries and potential in photophysical applications (Wang et al., 2013).
Luminescence and Radiative Lifetime : Studies on the influence of symmetry on the luminescence and radiative lifetime of nine-coordinate europium complexes show the impact of ligand arrangement and coordination geometry on the photophysical properties of lanthanide complexes (Shavaleev et al., 2015).
Safety and Hazards
Tris(cyclopentadienyl)lanthanum(III) is classified as a flammable solid and reacts violently with water . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing . It should be stored under an inert atmosphere and kept away from water or moist air .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tris(cyclopentadienyl)lanthanum(III) involves the reaction of anhydrous lanthanum(III) chloride with excess cyclopentadiene in the presence of a reducing agent.", "Starting Materials": [ "Anhydrous lanthanum(III) chloride", "Cyclopentadiene", "Reducing agent (such as sodium or potassium metal)" ], "Reaction": [ "Add anhydrous lanthanum(III) chloride to a dry reaction vessel under an inert atmosphere", "Add excess cyclopentadiene to the reaction vessel", "Add a reducing agent to the reaction mixture", "Heat the reaction mixture at a temperature of 150-200°C for several hours", "Cool the reaction mixture to room temperature", "Collect the solid product by filtration", "Wash the product with a suitable solvent (such as hexane) to remove any impurities", "Dry the product under vacuum" ] } | |
Numéro CAS |
1272-23-7 |
Formule moléculaire |
C15H15La |
Poids moléculaire |
334.18 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;lanthanum(3+) |
InChI |
InChI=1S/3C5H5.La/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 |
Clé InChI |
DYPIGRVRIMDVFA-UHFFFAOYSA-N |
SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[La+3] |
SMILES canonique |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[La+3] |
Autres numéros CAS |
1272-23-7 |
Pictogrammes |
Flammable |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B75248.png)












